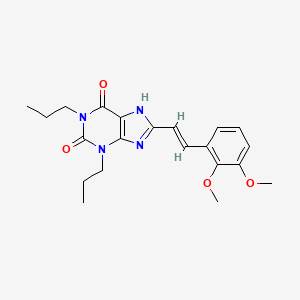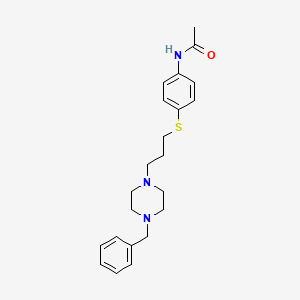
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a phenylmethyl group, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylmethyl group, and the formation of the thioether linkage. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Phenylmethyl Group: This step often involves the use of benzyl halides in the presence of a base.
Formation of the Thioether Linkage: This can be done by reacting a thiol with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets. The piperazine ring and phenylmethyl group may facilitate binding to proteins or enzymes, while the thioether linkage can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the more complex piperazine and thioether structure.
Acetamide, N-(4-formylphenyl)-: Contains a formyl group, offering different reactivity and applications.
Uniqueness
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)thio)phenyl)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring, phenylmethyl group, and thioether linkage makes it a versatile compound for various research applications.
Properties
CAS No. |
115030-32-5 |
|---|---|
Molecular Formula |
C22H29N3OS |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3OS/c1-19(26)23-21-8-10-22(11-9-21)27-17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
InChI Key |
YRRXUWBBGMNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


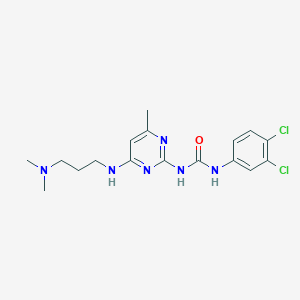
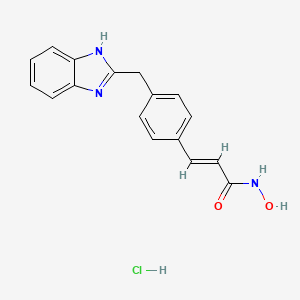
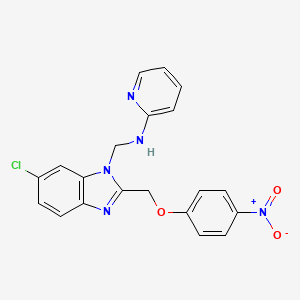
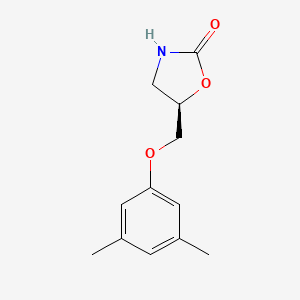
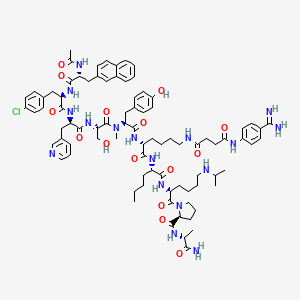
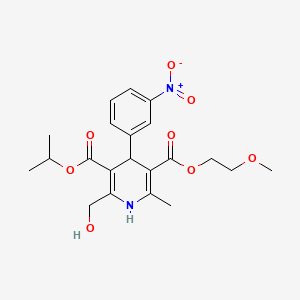
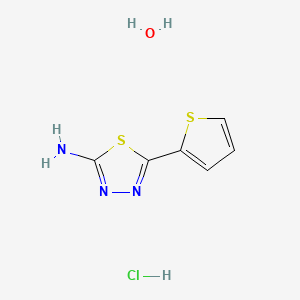
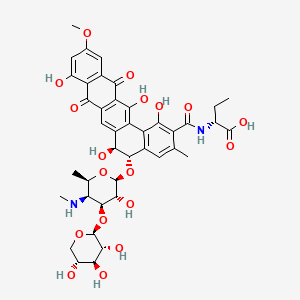
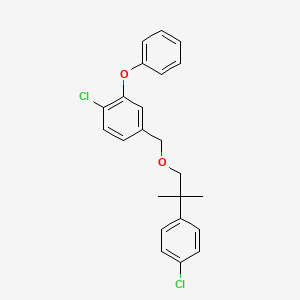
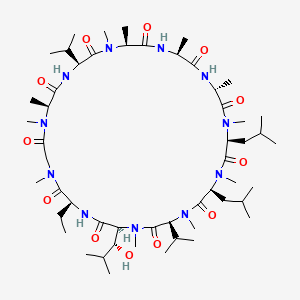
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
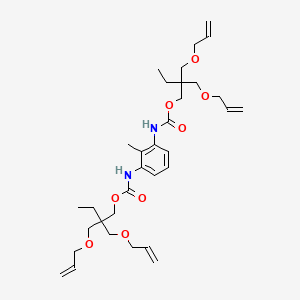
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
